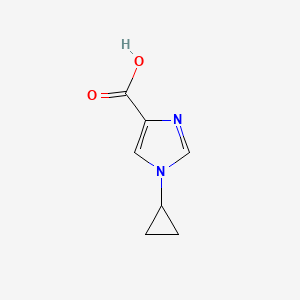![molecular formula C10H11N3S B7904841 3-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-5-amine CAS No. 208519-14-6](/img/structure/B7904841.png)
3-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-5-amine
Übersicht
Beschreibung
3-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C10H11N3S and its molecular weight is 205.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Applications : A study synthesized a new series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, including compounds similar to 3-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-5-amine, for their analgesic and anti-inflammatory activities. One compound in particular, 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, showed significant analgesic and anti-inflammatory activities, suggesting potential clinical application as a novel class of analgesic and anti-inflammatory agents (Gokulan et al., 2012).
Impact on Reductive Cyclization in Pyrazole Derivatives : Research including analysis of pyrazole derivatives related to 3-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-5-amine revealed the importance of intramolecular hydrogen bonds in the low reactivity of these compounds. This study also proposed alternative synthesis conditions involving microwave irradiation (Szlachcic et al., 2020).
Synthesis of Pyrazoloquinoline Derivatives : Another study demonstrated the efficient synthesis of 4-aryl-3-methyl-1-phenyl-1H-benzo[g]pyrazolo[3,4-b]quinoline-5,10-diones, compounds structurally similar to 3-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-5-amine. This synthesis was performed under solvent-free conditions using sulfamic acid as a catalyst, indicating the potential for eco-friendly synthesis methods (Wu et al., 2010).
Study of Tautomerism in Azo Dyes : Research into the tautomeric state of compounds derived from 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, a close relative of 3-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-5-amine, provided insights into the use of such compounds as NMR reference compounds in the study of tautomeric azo dyes (Deneva et al., 2019).
Dyeing Properties and Potential Biological Activities : A study focused on synthesizing new heterocycles with dyeing and anticipated biological properties using compounds similar to 3-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-5-amine. This research aimed at creating new azo and bisazo dyes, which were characterized by spectroscopic and analytical methods (Bagdatli & Ocal, 2012).
Eigenschaften
IUPAC Name |
5-(4-methylsulfanylphenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-14-8-4-2-7(3-5-8)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPGQVQDCKMELZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401262659 | |
| Record name | 5-[4-(Methylthio)phenyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-5-amine | |
CAS RN |
208519-14-6 | |
| Record name | 5-[4-(Methylthio)phenyl]-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208519-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-(Methylthio)phenyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[Methyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid](/img/structure/B7904843.png)


